

Neomangiferin: A Technical Overview of its Chemical Properties and Biological Activities

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Compound of Interest		
Compound Name:	Neomangiferin	
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This technical guide provides a comprehensive overview of **neomangiferin**, a naturally occurring xanthone C-glycoside. The document details its chemical identity, including its CAS number and structure, and delves into its biological activities with a focus on quantitative data and experimental methodologies. Signaling pathways associated with **neomangiferin**'s mechanism of action are also visually represented.

Chemical Identity and Structure

Neomangiferin, also known as Mangiferin 7-glucoside, is a bioactive compound found in various plants, including the mango tree (Mangifera indica) and the traditional Chinese medicine rhizome of Anemarrhena asphodeloides.[1][2][3] It is a congener of the more widely studied mangiferin, from which it differs by the presence of an additional glucose unit.[4]

CAS Number: 64809-67-2[1][5][6][7]

Molecular Formula: C25H28O16[2][5][6][7]

Molecular Weight: 584.48 g/mol [1][5][6]

The chemical structure of **neomangiferin** consists of a xanthone core C-glycosidically linked to a glucose moiety and an additional glucose unit attached via an O-glycosidic bond.[4] This structure contributes to its solubility and bioactivity.[2]

Chemical Structure Representations:

Canonical SMILES:
 O=C1C2=CC(OC3OC(CO)C(O)C(O)C3O)=C(O)C=C2OC4=CC(O)=C(C(O)=C14)C5OC(CO)C(O)C(O)C5O[6]



- InChl: InChl=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1[2][6]
- InChikey: VUWOVGXVRYBSGI-IRXABLMPSA-N[2][6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological and chemical properties of **neomangiferin**.

Parameter	Value	Context	Source
Binding Energy (SGLT-2)	-9.0 kcal/mol	Molecular docking studies comparing neomangiferin to the SGLT-2 inhibitor dapagliflozin (-8.3 kcal/mol) and mangiferin (-8.5 kcal/mol).[4][8]	[4],[8]
MM-PBSA Binding Free Energy	-26.05 kcal/mol	Molecular dynamics simulation analysis, compared to dapagliflozin (-17.42 kcal/mol).[8]	[8]
Electrophilicity Index (ω)	3.48 eV	Density Functional Theory (DFT) calculations, indicating a high tendency to bind to a receptor.[4][8]	[4],[8]
Solubility (LogS)	-2.196	ADMET prediction, indicating good solubility. [4]	[4]
In Vitro Solubility (DMSO)	100 mg/mL (171.09 mM)	Experimental solubility for stock solution preparation. [1]	[1]
In Vivo Dosage (Colitis Model)	10 or 20 mg/kg	Oral administration in IL- 10-/- mice to ameliorate colitic inflammation.[1]	[1]
Quantification in A. asphodeloides	165.6 mg	From an n-butanol:water (1:1, v/v) extract using high-speed countercurrent chromatography.[3]	[3]



Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding **neomangiferin**'s biological activities.

In Silico Analysis of SGLT-2 Inhibition

- Objective: To investigate the inhibitory potential of **neomangiferin** on the sodium-glucose co-transporter 2 (SGLT-2) protein using computational methods.[8]
- · Methodology:
 - Molecular Docking: The binding affinity of neomangiferin to the SGLT-2 receptor was calculated and compared with the standard drug dapagliflozin and its parent compound, mangiferin.[4][8]
 - Molecular Dynamics (MD) Simulation: A 100 ns MD simulation was performed to assess the stability of the neomangiferin-SGLT-2 complex. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were analyzed.[8]
 - MM-PBSA Binding Free Energy Calculation: The binding free energy of the complex was calculated to further confirm the binding affinity.[8]
 - Density Functional Theory (DFT) Calculations: Quantum chemical properties, including the electrophilicity index, were calculated using the B3LYP 6-31G basis set to understand the electronic characteristics influencing binding.[4][8]
 - ADMET Prediction: The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of neomangiferin were predicted using the admetSAR 2.0 server.[4]

In Vivo Colitis Amelioration Study

- Objective: To evaluate the effect of **neomangiferin** on colitic inflammation in an animal model.[1]
- · Methodology:
 - Animal Model: Male C57BL/6 IL-10 knockout (IL-10-/-) mice were used as a model for colitis.[1]
 - Treatment: Neomangiferin was administered orally to the mice at dosages of 10 or 20 mg/kg.[1]
 - Assessment: The severity of colitic inflammation was assessed following the treatment period. The study found that neomangiferin ameliorated the inflammation.[1]

In Vitro T-cell Differentiation Assay







- Objective: To determine the effect of **neomangiferin** on the differentiation of splenic T cells.[1]
- · Methodology:
 - Cell Culture: Splenic T cells were cultured in vitro.
 - Treatment: The cells were treated with **neomangiferin**.
 - Analysis: The differentiation of T cells into Th17 and Treg cells was measured. The study observed that **neomangiferin** inhibited differentiation into Th17 cells and promoted the production of Treg cells. It also inhibited NF-κB activation in Th17 cells and increased the expression of IL-10 and Foxp3 in Treg cells.[1]

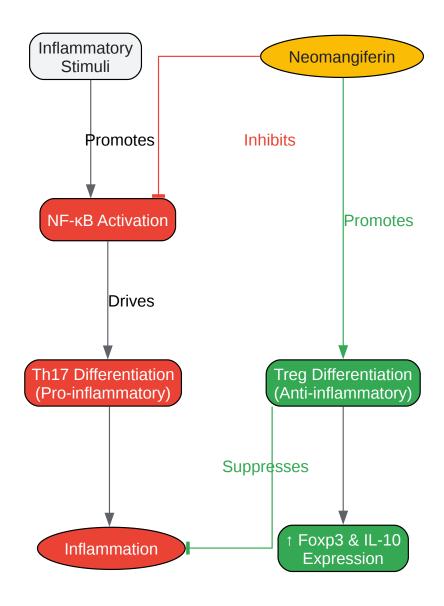
Signaling Pathways and Mechanisms of Action

Neomangiferin and its parent compound, mangiferin, have been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and metabolic diseases.

Modulation of Th17/Treg Balance via NF-κB Pathway

Neomangiferin plays a crucial role in immunomodulation by influencing the balance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells. It achieves this, in part, by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in Th17 cells.[1]





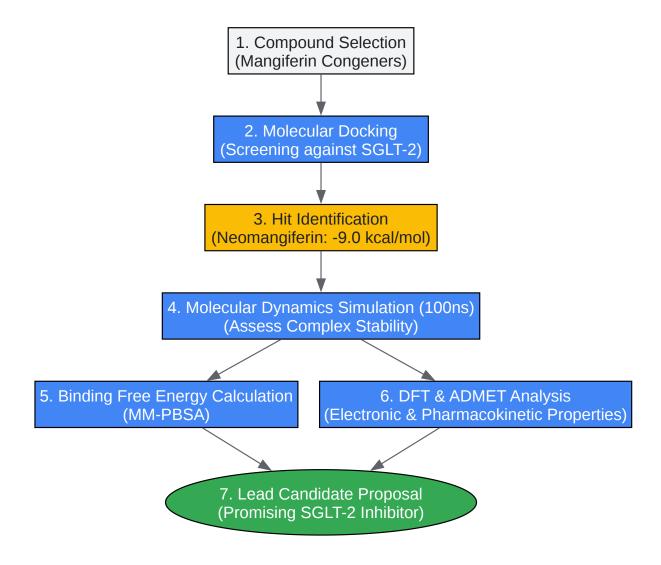
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Caption: **Neomangiferin** inhibits NF-κB, reducing Th17 differentiation and promoting anti-inflammatory Treg cells.

Experimental Workflow for In Silico SGLT-2 Inhibition Analysis

The computational workflow to identify and validate **neomangiferin** as a potential SGLT-2 inhibitor involves a multi-step in silico process, from initial screening to detailed simulation and property prediction.





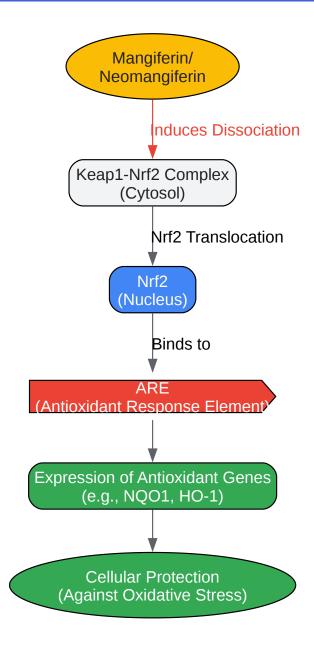
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Caption: Workflow for computational analysis of **neomangiferin** as a potential SGLT-2 inhibitor.

Nrf2-Antioxidant Response Element (ARE) Pathway Activation

While direct studies on **neomangiferin** are limited, its parent compound mangiferin is known to activate the Nrf2-ARE signaling pathway. This is a major cellular defense mechanism against oxidative stress, controlling the expression of numerous detoxification and antioxidant enzymes. Activation of this pathway could contribute to the protective effects of **neomangiferin**.





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Caption: Proposed activation of the Nrf2-ARE antioxidant pathway by mangiferin and its congeners.

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